(1R,3S,5S,7R)-2,8-dimethylidene-5-prop-1-en-2-ylcyclodecane-1,3,7-triol
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Overview
Description
(1R,3S,5S,7R)-2,8-dimethylidene-5-prop-1-en-2-ylcyclodecane-1,3,7-triol is a natural product found in Achillea ageratum with data available.
Scientific Research Applications
Molecular Modeling and Drug Development
- Anticancer Drug Leads : Chromene derivatives synthesized from compounds similar in structure to (1R,3S,5S,7R)-2,8-dimethylidene-5-prop-1-en-2-ylcyclodecane-1,3,7-triol have been identified as potential leads for new anticancer drugs. Their structures were analyzed using Nuclear Magnetic Resonance (NMR) and molecular modeling, suggesting their potential as DNA intercalators (Santana et al., 2020).
Chemical Reactions and Coordination
- Chemo- and Stereoselective Coordination : Research shows that compounds with a similar structure to the target molecule can undergo selective coordination with metal carbonyls, influencing Diels-Alder reactivity. This can significantly alter the properties of the compound, highlighting its potential in chemical synthesis (Vioget et al., 1984).
Structure Elucidation
- Crystal and Molecular Structure Analysis : The thermal cyclodimerization of compounds structurally related to the target molecule has been used to synthesize precursors for antitumoral drugs. X-ray diffraction has been employed to determine their crystal structures, providing insights into their chemical behavior (Alini et al., 1983).
Synthesis of Bioactive Compounds
- Prostanoid Synthesis : Research on compounds related to the target molecule includes the synthesis of building blocks for prostanoids, highlighting its potential in developing bioactive compounds (Valiullina et al., 2019).
Discovery of New Natural Products
- Identification of New Sesquiterpenes : The study of compounds structurally similar to the target molecule has led to the discovery of new trihydroxy sesquiterpenes from natural sources, adding to the diversity of known natural products (Ali et al., 2015).
Properties
CAS No. |
38022-97-8 |
---|---|
Molecular Formula |
C15H24O3 |
Molecular Weight |
252.35 g/mol |
IUPAC Name |
(1R,3S,5S,7R)-2,8-dimethylidene-5-prop-1-en-2-ylcyclodecane-1,3,7-triol |
InChI |
InChI=1S/C15H24O3/c1-9(2)12-7-14(17)10(3)5-6-13(16)11(4)15(18)8-12/h12-18H,1,3-8H2,2H3/t12-,13+,14+,15-/m0/s1 |
InChI Key |
QVMGKSVFLSTTEO-YJNKXOJESA-N |
Isomeric SMILES |
CC(=C)[C@H]1C[C@H](C(=C)CC[C@H](C(=C)[C@H](C1)O)O)O |
SMILES |
CC(=C)C1CC(C(=C)CCC(C(=C)C(C1)O)O)O |
Canonical SMILES |
CC(=C)C1CC(C(=C)CCC(C(=C)C(C1)O)O)O |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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